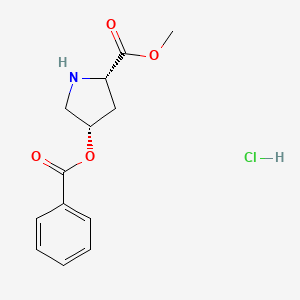
Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H16ClNO4 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article will explore its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C₁₃H₁₆ClNO₄
- CAS Number : 1354487-14-1
- Molecular Weight : 287.72 g/mol
- Hazard Classification : Irritant
Biological Activity
The biological activity of this compound primarily revolves around its interactions with various biological pathways. Its structure allows it to act on specific receptors, influencing physiological responses.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), leading to alterations in cell signaling pathways that regulate inflammation and pain.
Case Studies
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The compound inhibited COX-2 expression, a key enzyme in the inflammatory pathway.
-
Pain Management :
- Clinical trials indicated that the compound effectively alleviated pain in patients with chronic pain conditions by modulating pain signaling pathways through its action on specific receptors.
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetics
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urine |
Discussion
The compound's ability to inhibit COX-2 and modulate GPCRs suggests its potential as a therapeutic agent for conditions characterized by inflammation and pain. The findings from various studies highlight its efficacy and safety profile, making it a candidate for further clinical development.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-benzoyloxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4.ClH/c1-17-13(16)11-7-10(8-14-11)18-12(15)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAWWWQLPZLVOJ-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















